molecular formula C15H20O3 B1352715 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane CAS No. 92829-83-9

8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane

Cat. No.: B1352715
CAS No.: 92829-83-9
M. Wt: 248.32 g/mol
InChI Key: ODHJKDCIQWMCOS-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-1,4-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a benzyloxy group is attached to a 1,4-dioxaspiro[45]decane core

Scientific Research Applications

8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the benzyloxy group. One common method involves the reaction of a suitable diol with a benzyl halide under basic conditions to form the benzyloxy ether. This intermediate is then subjected to spirocyclization using an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The spirocyclic core can be reduced under hydrogenation conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can lead to the formation of the corresponding alcohol.

Mechanism of Action

The mechanism by which 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide rigidity and specific spatial orientation, which is crucial for binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic core but with an azaspiro moiety.

    8-Oxa-2-azaspiro[4.5]decane: Contains an oxa-azaspiro structure.

    Spirotetramat: A spirocyclic insecticide with a different functional group arrangement.

Uniqueness

8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and potential drug development.

Properties

IUPAC Name

8-phenylmethoxy-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-4-13(5-3-1)12-16-14-6-8-15(9-7-14)17-10-11-18-15/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHJKDCIQWMCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OCC3=CC=CC=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456688
Record name 8-(benzyloxy)-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92829-83-9
Record name 8-(benzyloxy)-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (60% oil dispersion, 2.2 g, 56 mmol) was added in portions to a solution of 6-hydroxycyclohexanone ethylene ketal (39) (8.8 g, 51 mmol), benzyl bromide (9.6 g, 5.6 mmol), and tetra-n-butylammonium iodide (50 mg) in dry DMF (50 mL) at 25° C. (Step 36). The mixture was stirred for 1 hr at 65° C., poured over ice and then extracted with ether (2×50 mL). The combined ether extract was washed with water (3×50 mL), dried (MgSO4) and solvent was removed. Chromatography on silica gel using 10:90 ethyl acetate/hexane (Rf=0.39) afforded 8.9 g (70%) of the benzyl ether 40. 1H NMR (CDCl3) δ1.6-1.9 (m, 8H, ring-CH2), 3.6 (m, 1H, CH--O), 4.0 (2, 4H, ketal-CH2), 4.6 (s, 2H, CH2 --O).
Quantity
2.2 g
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8.8 g
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9.6 g
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50 mL
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50 mg
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Yield
70%

Synthesis routes and methods II

Procedure details

When the bridging group n is --OCH2 --, 1,4-dioxaspiro[4.5]decan-8-ol (the preparation of which was previously described) is treated with sodium hydride and reacted with an appropriately substituted or unsubstituted phenylmethyl bromide, for example, 3-trifluoromethylphenylmethyl bromide, affording the corresponding 8-phenylmethoxy-1,4-dioxaspiro[4.5]decane. The 1,4-dioxaspiro functional group is then cleaved from the so-prepared molecule with acetic acid and water, affording the corresponding 4-phenylmethoxycyclohexanone, which is in turn reacted with cyanoguanidine, yielding the targeted 2,4-diamino-6-phenylmethoxy-5,6,7,8-tetrahydroquinazoline. Example 11 provides a detailed description of how this reaction is conducted.
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substituted or unsubstituted phenylmethyl bromide
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a mixture of 1,4-dioxaspiro[4.5]decan-8-ol (1.18 g, 7.46 mmol) and NaH (0.358 g, 8.96 mmol) in DMF (5 mL) at 0° C. was added benzyl bromide (1.06 mL, 8.95 mmol). After being stirred overnight under N2, water and EtOAc were added. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were dried (MgSO4), concentrated and flash chromatographed using 10% EtOAc/hexane to give 1.524 g of the title compound. MS (EI) calcd: (M+1)+=249.1; found: 249.2. 1H NMR (300 MHz, CDCl3) δ (ppm) 7.35 (5H, m), 4.52 (2H, s), 3.95 (4H, m), 3.5 (1H, m), 1.95-1.50 (8H, m).
Quantity
1.18 g
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reactant
Reaction Step One
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0.358 g
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reactant
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5 mL
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solvent
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1.06 mL
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Synthesis routes and methods V

Procedure details

To a mixture of 1,4-dioxaspiro[4.5]decan-8-01 (1.18 g, 7.46 mmol) and NaH (0.358 g, 8.96 mmol) in DMF (5 mL) at 0° C. was added benzyl bromide (1.06 mL, 8.95 mmol). After being stirred overnight under N2, water and EtOAc were added. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were dried (MgSO4), concentrated and flash chromatographed using 10% EtOAc/hexane to give 1.524 g of the title compound. MS (EI) calcd: (M+1)+=249.1; found: 249.2. 1H NMR (300 MHz, CDCl3) δ (ppm) 7.35 (5H, m), 4.52 (2H, s), 3.95 (4H, m), 3.5 (1H, m), 1.95-1.50 (8H, m).
[Compound]
Name
1,4-dioxaspiro[4.5]decan-8-01
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
0.358 g
Type
reactant
Reaction Step One
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Quantity
5 mL
Type
solvent
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1.06 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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